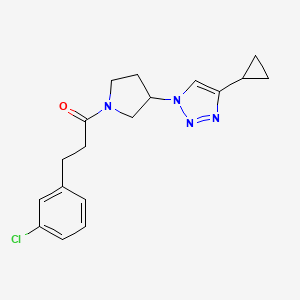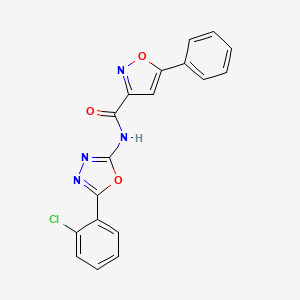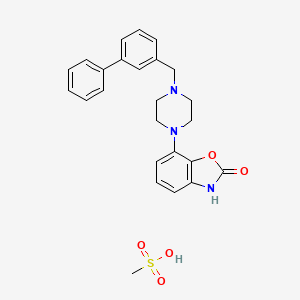![molecular formula C23H15N3O B2800922 4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile CAS No. 338750-92-8](/img/structure/B2800922.png)
4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile” is a derivative of 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one . It has been synthesized and evaluated for its COX-2 inhibitory activity . The compound has shown a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-methyl-3-phenyl-4(3H)-quinazolinone with 4-formylbenzenesulfonamide and anhydrous sodium acetate . The mixture is dissolved in glacial acetic acid and refluxed at 100 °C .Molecular Structure Analysis
The molecular structure of “this compound” is confirmed on the basis of FT-IR, 1H-NMR, 13C-NMR and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. Further details about the chemical reactions involved in the synthesis of this compound can be found in the referenced papers .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Novel quinazolines have been synthesized with potential antimicrobial activities against various bacterial and fungal strains. These compounds are derived from reactions involving ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, showing significant antibacterial and antifungal efficacy (Desai, Shihora, & Moradia, 2007).
- Research on quinazolinone derivatives, including synthesis via microwave and conventional methods, has demonstrated notable antibacterial activities, comparing favorably with the standard drug ciprofloxacin (Debnath & Manjunath, 2011).
Antiviral and Cytotoxic Activities
- Some synthesized quinazolin-4(3H)-ones exhibit distinct antiviral activity against Herpes simplex and vaccinia viruses, highlighting their potential in antiviral therapy (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Analgesic and Anti-Inflammatory Activity
- Quinazolinone derivatives have been evaluated for their analgesic and anti-inflammatory activities, demonstrating moderate effectiveness in these areas (Debnath & Manjunath, 2011).
COX-2 Inhibitory Activity
- Novel derivatives featuring a para-sulfonamides group have shown COX-2 inhibitory activity, with one compound achieving 47.1% inhibition at a concentration of 20 μM. This suggests potential applications in inflammatory disorders (Hayun, Hudiyono, Hanafi, & Yanuar, 2012).
Mechanism of Action
Target of Action
The primary target of the compound 4-[(E)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzonitrile is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a significant role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with COX-2 and inhibits its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-2, it disrupts the production of prostaglandins from arachidonic acid . This results in a decrease in inflammation, as prostaglandins are key mediators of this process .
Result of Action
The inhibition of COX-2 by the compound leads to a reduction in the production of prostaglandins . As a result, there is a decrease in inflammation, which can be beneficial in conditions where inflammation is a key factor .
Future Directions
The compound “4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile” has shown promising results in COX-2 inhibitory activity evaluation . Future research could focus on further evaluating its potential as a COX-2 inhibitor and exploring its other possible pharmacological applications. Additionally, more studies could be conducted to fully understand its physical and chemical properties, as well as its safety and hazards.
properties
IUPAC Name |
4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O/c24-16-18-12-10-17(11-13-18)14-15-22-25-21-9-5-4-8-20(21)23(27)26(22)19-6-2-1-3-7-19/h1-15H/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIVFPHQBWFNSF-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dimethyl-8-(3-pentyloxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2, 4-dione](/img/structure/B2800839.png)

![(5-bromofuran-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2800841.png)
![8-[(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazin-1-yl]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2800842.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2800844.png)
![3-{[Benzyl(4-fluorophenyl)amino]sulfonyl}-4-chlorobenzoic acid](/img/structure/B2800845.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2800847.png)


![8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2800855.png)


